molecular formula C13H8F3NO3 B13977405 Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)- CAS No. 72133-40-5

Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)-

Cat. No.: B13977405
CAS No.: 72133-40-5
M. Wt: 283.20 g/mol
InChI Key: JXPYTHDXGAGHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)-: is a derivative of picolinic acid, which is a catabolite of the amino acid tryptophan This compound is characterized by the presence of a trifluoromethyl group attached to a tolyloxy moiety, which is further connected to the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)- typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid and a trifluoromethylated tolyloxy compound.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)- can undergo oxidation reactions, often resulting in the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed to facilitate reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Coordination Chemistry:

Biology:

Medicine:

    Therapeutic Potential: Research is ongoing to explore the therapeutic potential of picolinic acid derivatives in treating viral infections and other diseases.

Industry:

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)- involves its interaction with molecular targets such as zinc finger proteins (ZFPs). By binding to these proteins, the compound alters their structure and disrupts zinc binding, inhibiting their function . This mechanism is particularly relevant in its antiviral activity, where it interferes with viral replication and packaging processes.

Comparison with Similar Compounds

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.

    Dipicolinic Acid: A derivative with two carboxyl groups attached to the pyridine ring.

Properties

CAS No.

72133-40-5

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)8-1-3-9(4-2-8)20-10-5-6-11(12(18)19)17-7-10/h1-7H,(H,18,19)

InChI Key

JXPYTHDXGAGHBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=CN=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.